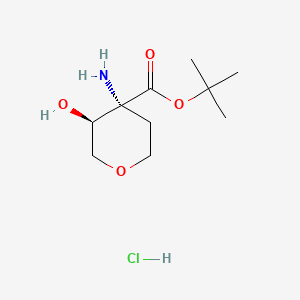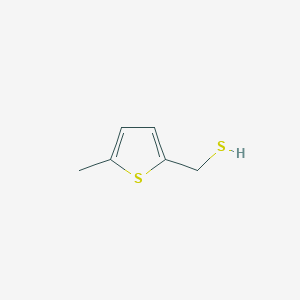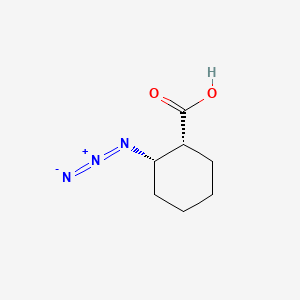![molecular formula C13H13NO3 B13481554 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the methoxy and oxirane groups in this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline typically involves the reaction of 6-methoxyisoquinoline with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the nucleophilic attack of the isoquinoline nitrogen on the epoxide, followed by ring-opening and subsequent cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
6-Methoxy-2-quinolinecarbonitrile: Contains a cyano group instead of the oxirane ring, leading to different chemical and biological properties.
4-Hydroxy-2-quinolones: Possess a hydroxyl group and exhibit different pharmacological activities.
Uniqueness
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is unique due to the presence of both the methoxy and oxirane groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-methoxy-7-(oxiran-2-ylmethoxy)isoquinoline |
InChI |
InChI=1S/C13H13NO3/c1-15-12-4-9-2-3-14-6-10(9)5-13(12)17-8-11-7-16-11/h2-6,11H,7-8H2,1H3 |
InChI Key |
RHFOQBFOTAOZFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481471.png)
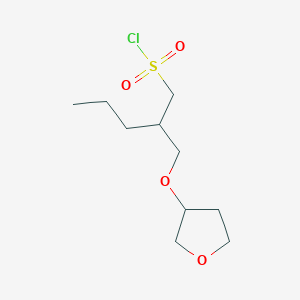
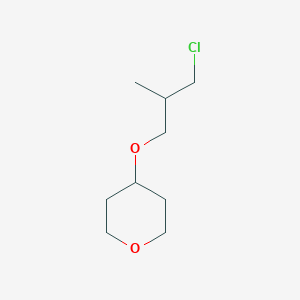
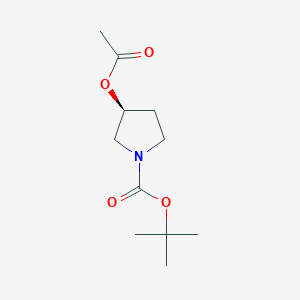
![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
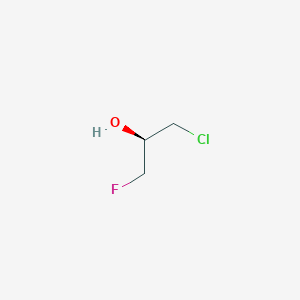
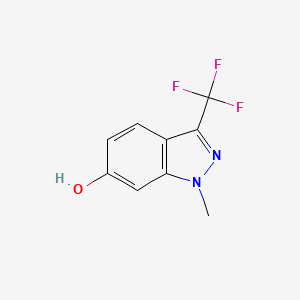
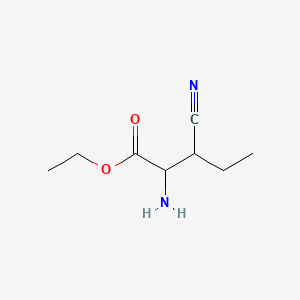
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
